Cas no 74111-21-0 ((1S,2S)-2-Aminocyclohexanol)

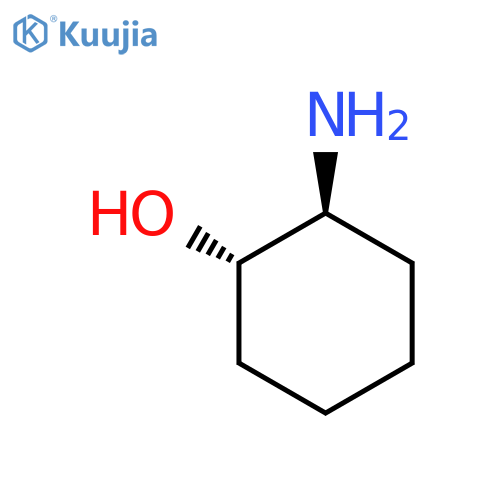

(1S,2S)-2-Aminocyclohexanol structure

商品名:(1S,2S)-2-Aminocyclohexanol

(1S,2S)-2-Aminocyclohexanol 化学的及び物理的性質

名前と識別子

-

- (1S,2S)-2-Aminocyclohexanol

- (1S,2S)-(+)-2-Aminocyclohexanol

- (1S,2S)-2-Aminocyclohexanohydrochloride

- 2-amino-,(1S,2S)-Cyclohexanol,

- (1S, 2S)-2-AMinocyclohexanol hydrochloride

- ((1S,2S)-2-Hydroxycyclohexyl)amine

- (1S,2S)-trans-2-Aminocyclohexanol

- (S,S)-(+)-2-Aminocyclohexanol

- (S,S)-2-Aminocyclohexanol

- (1S,2S)-2-aminocyclohexan-1-ol

- (1S, 2S)-2-Aminocyclohexanol

- Cyclohexanol, 2-amino-, (1S,2S)-

- PQMCFTMVQORYJC-WDSKDSINSA-N

- (1S,2S)-2-amino-1-cyclohexanol

- (1S,2S)-2-azanylcyclohexan-1-ol

- Cyclohexanol,2-amino-,trans-

- PubChem17368

- PubChem19551

- 2-Aminocyclohexanol, (E)-

- (1S,2S)-2-aminocylohexanol

- 2beta-Aminocyclohexan-1alpha-ol

- (1S,2S)-2-amino-cyclohexanol

- (1S*,2S*)-2-aminocyclohexanol

- (S,S)-(+)-2

- (1S,2S)-2-hydroxycyclohexylamine

- A843237

- AM62775

- (1S,2S)-2-Aminocyclohexanol, AldrichCPR

- 74111-21-0

- CS-D0607

- A850184

- AKOS006281606

- SCHEMBL533431

- MFCD08061326

- EN300-153402

- A836664

- AN-907/25060015

- trans-2-Amino-cyclohexanol, AldrichCPR

- AKOS015854140

- DS-12884

- (1S,2S)-2-Aminocyclohexanol (ACI)

- Cyclohexanol, 2-amino-, (1S-trans)- (ZCI)

-

- MDL: MFCD08061326

- インチ: 1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6-/m0/s1

- InChIKey: PQMCFTMVQORYJC-WDSKDSINSA-N

- ほほえんだ: O[C@H]1CCCC[C@@H]1N

計算された属性

- せいみつぶんしりょう: 115.10000

- どういたいしつりょう: 115.099714038g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 74.9

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.1

- トポロジー分子極性表面積: 46.2

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.037

- ゆうかいてん: 92-94 ºC

- ふってん: 201 ºC

- フラッシュポイント: 75 ºC

- PSA: 46.25000

- LogP: 0.94890

- じょうきあつ: No data available

(1S,2S)-2-Aminocyclohexanol セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H332-H335

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H315 (100%) H319 (100%) H335 (100%)

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C

(1S,2S)-2-Aminocyclohexanol 税関データ

- 税関コード:2922199090

- 税関データ:

中国税関コード:

2922199090概要:

2922199090。他のアミノアルコール及びそのエーテル、エステル及びその塩(酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

要約:

2922199090.1種以上の酸素官能基を含むアミノアルコール以外のアミノアルコール、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

(1S,2S)-2-Aminocyclohexanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-153402-0.25g |

(1S,2S)-2-aminocyclohexan-1-ol |

74111-21-0 | 95% | 0.25g |

$19.0 | 2023-02-14 | |

| Chemenu | CM116662-25g |

(1S,2S)-2-Aminocyclohexanol |

74111-21-0 | 97% | 25g |

$*** | 2023-05-29 | |

| Chemenu | CM116662-200g |

(1S,2S)-2-Aminocyclohexanol |

74111-21-0 | 97% | 200g |

$738 | 2022-08-31 | |

| ChemScence | CS-D0607-10g |

Cyclohexanol, 2-amino-, (1S,2S)- |

74111-21-0 | 99.56% | 10g |

$53.0 | 2022-04-26 | |

| eNovation Chemicals LLC | K02830-25g |

(1S,2S)-2-Aminocyclohexanol |

74111-21-0 | 99.0% | 25g |

$180 | 2024-05-24 | |

| eNovation Chemicals LLC | D583104-25g |

Cyclohexanol, 2-amino-, (1S,2S)- |

74111-21-0 | 95% | 25g |

$218 | 2024-05-24 | |

| Apollo Scientific | OR70141-5g |

(1S,2S)-(+)-2-Aminocyclohexan-1-ol |

74111-21-0 | 5g |

£85.00 | 2023-09-02 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S304528-25g |

(1S,2S)-2-Aminocyclohexanol |

74111-21-0 | 98% | 25g |

¥699.90 | 2023-09-01 | |

| Enamine | EN300-153402-2.5g |

(1S,2S)-2-aminocyclohexan-1-ol |

74111-21-0 | 95% | 2.5g |

$25.0 | 2023-02-14 | |

| Enamine | EN300-153402-25.0g |

(1S,2S)-2-aminocyclohexan-1-ol |

74111-21-0 | 95% | 25.0g |

$157.0 | 2023-02-14 |

(1S,2S)-2-Aminocyclohexanol 関連文献

-

1. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

74111-21-0 ((1S,2S)-2-Aminocyclohexanol) 関連製品

- 13552-09-5(2-Aminooctadecane-1,3-diol)

- 59260-76-3(trans-2-aminocyclopentanol)

- 6850-38-0(2-Aminocyclohexanol)

- 57070-95-8(cis-2-aminocyclopentanol)

- 6982-39-4(rel-(1R,2R)-2-Aminocyclohexanol)

- 24006-62-0(Sphinganine-C20)

- 3102-56-5(DL-erythro-Dihydrosphingosine)

- 260065-85-8((1R,2S)-2-aminocyclopentan-1-ol)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:74111-21-0)(1S,2S)-2-Aminocyclohexanol

清らかである:99%/99%

はかる:100g/500g

価格 ($):192.0/951.0